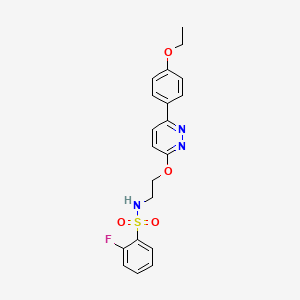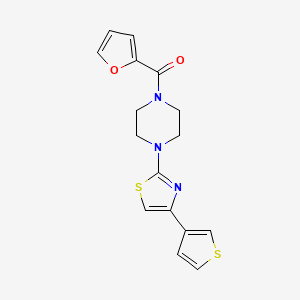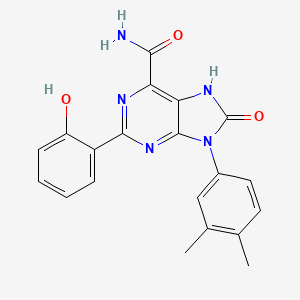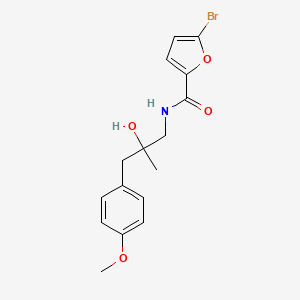
N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups, including an acetylphenyl group, a thioether group, a dihydropyrimidinone group, and a methoxybenzamide group . These groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a combination of single, double, and potentially aromatic bonds, given the presence of the phenyl and pyrimidinone groups .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the acetylphenyl group might undergo electrophilic aromatic substitution, while the thioether group could potentially participate in oxidation or alkylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility, while the aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis and Chemical Reactivity
The compound is structurally related to derivatives that have been synthesized for the purpose of exploring chemical reactivity and constructing nitrogen heterocyclic compounds. For instance, Farouk et al. (2021) described the acetylation and formylation of similar pyrimidine derivatives leading to the synthesis of Schiff bases and further construction of pyrazoles, pyrimidines, and diazepines. This process highlights the compound's utility as a precursor in synthesizing diverse heterocyclic compounds, which are significant in medicinal chemistry and material science (Farouk, Ibrahim, & El-Gohary, 2021).
Biological Activity and Drug Discovery
Related compounds have been investigated for their biological activities, demonstrating potential applications in drug discovery, particularly as anti-inflammatory, analgesic agents, and antibacterial compounds. Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Furthermore, compounds with structural similarities have been evaluated for their antimicrobial activities, indicating their potential in addressing microbial resistance (Desai, Rajpara, & Joshi, 2013).
Anticancer Activity
Another area of application includes anticancer research, where derivatives have been synthesized and evaluated against various cancer cell lines. Huang et al. (2020) synthesized a compound with promising anticancer activity, demonstrating marked inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines (Huang, Zhao, Gao, Jin, Wang, Yu, Ji, & Lu, 2020).
Mechanism of Action
Based on its structural features, it appears to contain elements of 2-aminothiazole and pyrimidine, which are known to have various biological activities . For instance, 2-aminothiazole derivatives have been studied for their anticancer properties, showing inhibitory activity against a range of human cancerous cell lines . Pyrimidines have also been associated with anti-inflammatory activities .
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This is then reacted with 2-amino-4,6-dioxo-1,6-dihydropyrimidine-5-thiol to form N-(4-methoxybenzoyl)-2-((2-oxo-2-((4-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)ethyl)thio)acetamide. This intermediate is then reacted with 4-acetylphenylhydrazine to form N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide.", "Starting Materials": [ "4-methoxybenzoic acid", "thionyl chloride", "2-amino-4,6-dioxo-1,6-dihydropyrimidine-5-thiol", "4-acetylphenylhydrazine" ], "Reaction": [ "4-methoxybenzoic acid + thionyl chloride → 4-methoxybenzoyl chloride", "4-methoxybenzoyl chloride + 2-amino-4,6-dioxo-1,6-dihydropyrimidine-5-thiol → N-(4-methoxybenzoyl)-2-((2-oxo-2-((4-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)ethyl)thio)acetamide", "N-(4-methoxybenzoyl)-2-((2-oxo-2-((4-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)ethyl)thio)acetamide + 4-acetylphenylhydrazine → N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide" ] } | |
CAS RN |
888418-13-1 |
Product Name |
N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide |
Molecular Formula |
C22H21N5O5S |
Molecular Weight |
467.5 |
IUPAC Name |
N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-amino-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H21N5O5S/c1-12(28)13-3-7-15(8-4-13)24-17(29)11-33-22-26-19(23)18(21(31)27-22)25-20(30)14-5-9-16(32-2)10-6-14/h3-10H,11H2,1-2H3,(H,24,29)(H,25,30)(H3,23,26,27,31) |
InChI Key |
VWFGVIBVJSNKME-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)OC)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-ethylacetamide](/img/structure/B2639114.png)
![ethyl 3-carbamoyl-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2639116.png)


![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2639123.png)


![2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2639128.png)
![ethyl 2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B2639129.png)


